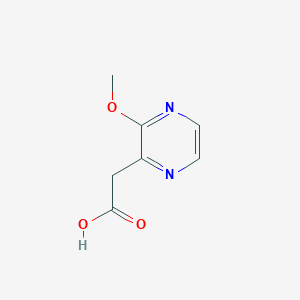

2-(3-Methoxypyrazin-2-yl)acetic acid

Description

2-(3-Methoxypyrazin-2-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a pyrazine ring substituted with a methoxy group at the 3-position and an acetic acid moiety at the 2-position. Pyrazine derivatives are notable for their electron-deficient aromatic systems, which influence their reactivity, solubility, and biological interactions. The methoxy group enhances lipophilicity compared to hydroxyl or hydrogen substituents, while the acetic acid moiety contributes to hydrogen bonding and acidity. This compound is of interest in pharmaceutical and biochemical research, particularly in drug design and synthesis of bioactive molecules .

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-(3-methoxypyrazin-2-yl)acetic acid |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-5(4-6(10)11)8-2-3-9-7/h2-3H,4H2,1H3,(H,10,11) |

InChI Key |

YHMOHJZVBYRSOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CN=C1CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyrazin-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyrazin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Methoxypyrazin-2-yl)acetic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(3-Methoxypyrazin-2-yl)acetic acid, enabling comparative analysis of their chemical and physical properties:

2-(3-Methylpyrazin-2-yl)acetic Acid (CAS 1368387-18-1)

- Molecular Formula : C₇H₈N₂O₂

- Molar Mass : 152.15 g/mol

- Key Differences :

- A methyl group replaces the methoxy substituent at the pyrazine 3-position.

- The methyl group is less polar than methoxy, reducing solubility in polar solvents (e.g., water).

- Electron-donating methyl group slightly decreases the acidity of the acetic acid group compared to the methoxy analogue.

- Applications : Used as a biochemical reagent in organic synthesis and drug intermediate preparation .

2-Fluoro-2-(3-Methoxypyrazin-2-yl)acetic Acid (CAS 1565468-40-7)

- Molecular Formula : C₇H₇FN₂O₃

- Molar Mass : 186.14 g/mol

- Key Differences :

- Fluorine atom at the 2-position of the acetic acid chain introduces electronegativity, enhancing acidity (pKa ~2.5–3.0) and metabolic stability.

- Fluorine’s inductive effect may reduce susceptibility to enzymatic degradation.

- Applications: Potential use in fluorinated pharmaceuticals or agrochemicals due to enhanced bioavailability .

2-(Pyridin-3-yl)acetic Acid (CAS 501-81-5)

- Molecular Formula: C₇H₇NO₂

- Molar Mass : 137.14 g/mol

- Key Differences :

- Pyridine ring (one nitrogen) instead of pyrazine (two nitrogens), reducing electron deficiency.

- Lower acidity (pKa ~4.5–5.0) compared to pyrazine derivatives due to weaker electron-withdrawing effects.

- Safety : Requires stringent handling (skin/eye protection) due to irritant properties .

(6-Substituted-3(2H)-Pyridazinon-2-yl)acetic Acid

- General Formula : C₆H₅N₂O₃ (varies with substituents)

- Key Differences: Pyridazinone ring includes a ketone group, increasing hydrogen-bonding capacity and aqueous solubility. Higher polarity compared to pyrazine derivatives, making it suitable for aqueous-phase reactions.

- Applications : Studied for analgesic and anti-inflammatory activities .

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Acidity (pKa) | Solubility Trends |

|---|---|---|---|---|---|

| This compound | C₇H₇N₂O₃ | 169.15 | 3-OCH₃, 2-CH₂COOH | ~2.0–2.5 | Moderate in polar solvents |

| 2-(3-Methylpyrazin-2-yl)acetic Acid | C₇H₈N₂O₂ | 152.15 | 3-CH₃, 2-CH₂COOH | ~2.5–3.0 | Low in water |

| 2-Fluoro-2-(3-Methoxypyrazin-2-yl)acetic Acid | C₇H₇FN₂O₃ | 186.14 | 3-OCH₃, 2-F, 2-CH₂COOH | ~2.0–2.5 | High in DMSO |

| 2-(Pyridin-3-yl)acetic Acid | C₇H₇NO₂ | 137.14 | Pyridine ring, 2-CH₂COOH | ~4.5–5.0 | Moderate in ethanol |

| (6-Substituted-3(2H)-Pyridazinon-2-yl)acetic Acid | C₆H₅N₂O₃ | 153.12 | Pyridazinone ring, 2-CH₂COOH | ~3.0–3.5 | High in water |

Key Research Findings

Electronic Effects: Pyrazine derivatives exhibit stronger electron-withdrawing effects than pyridine or pyridazinone analogues, leading to higher acidity in their acetic acid groups .

Solubility: Methoxy and fluorine substituents enhance solubility in organic solvents (e.g., DMSO), while pyridazinone derivatives are more water-soluble due to ketone groups .

Biological Activity : Fluorinated compounds show improved metabolic stability, making them candidates for drug development .

Biological Activity

2-(3-Methoxypyrazin-2-yl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. The compound features a methoxy-substituted pyrazine ring, which is known to influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8N_2O_2, with a molecular weight of approximately 168.16 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary research suggests that it may act as a ligand, modulating enzyme activities critical for metabolic pathways. Its unique structure allows for selective binding to molecular targets, which could potentially lead to therapeutic benefits.

Table 1: Potential Molecular Targets and Activities

| Target | Activity | Reference |

|---|---|---|

| Enzymes | Inhibition of metabolic enzymes | |

| Receptors | Modulation of receptor activity | |

| Pathways | Interaction with signaling pathways |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

- Analgesic Properties : Some derivatives have been reported to reduce pain responses in animal models, suggesting potential use in pain management therapies.

- Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- A study demonstrated that methoxy-substituted pyrazines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for various strains .

- Another investigation into the analgesic properties of similar compounds showed a reduction in acetic acid-induced writhing behavior in rodent models, indicating potential efficacy in pain relief .

Table 2: Summary of Biological Activities from Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.